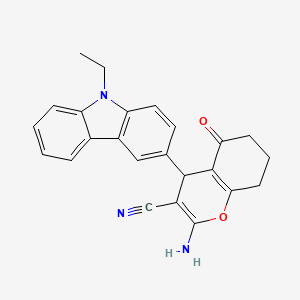

2-Amino-4-(9-ethylcarbazol-3-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

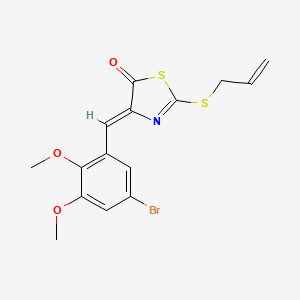

The compound “2-amino-4-(9-ethyl-9H-carbazol-3-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile” is a chemical substance with the molecular formula C27H23N5 . It is a derivative of carbazole, a class of organic compounds that are widely used in the synthesis of pharmaceuticals and dyes .

Synthesis Analysis

The compound can be synthesized using a “four-component one-pot” reaction . In this process, N-ethyl-3-carbazolecarboxaldehyde, malononitrile, and ammonium acetate are combined in ethanol . This method is efficient and allows for the synthesis of the compound in a single step .Molecular Structure Analysis

The molecular structure of the compound is complex, with a carbazole ring system attached to a tetrahydrochromene ring via a carbon-nitrogen bond . The presence of multiple nitrogen atoms in the molecule suggests that it may have interesting chemical properties and reactivity .Chemical Reactions Analysis

The compound has been found to exhibit interesting chemical reactivity. For example, it has been shown to undergo excited-state intermolecular proton transfer (ESIPT-e) in certain solvents . This process involves the transfer of a proton from one molecule to another in the excited state .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are influenced by its complex molecular structure . For example, the compound exhibits dual-emissions in protic solvents such as ethanol, and normal fluorescence in aprotic solvents . This behavior is different from that of conventional ESIPT-a dyes .Propiedades

IUPAC Name |

2-amino-4-(9-ethylcarbazol-3-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O2/c1-2-27-18-7-4-3-6-15(18)16-12-14(10-11-19(16)27)22-17(13-25)24(26)29-21-9-5-8-20(28)23(21)22/h3-4,6-7,10-12,22H,2,5,8-9,26H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCMSWGPTLRZFQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C3C(=C(OC4=C3C(=O)CCC4)N)C#N)C5=CC=CC=C51 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70385593 |

Source

|

| Record name | 2-amino-4-(9-ethylcarbazol-3-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5283-36-3 |

Source

|

| Record name | 2-amino-4-(9-ethylcarbazol-3-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5073436.png)

![N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5073439.png)

![5-bromo-2-methoxy-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5073446.png)

![1-[(4-Methoxyphenyl)methyl]-4-(2-methylphenyl)piperazine;oxalic acid](/img/structure/B5073458.png)

![3-(2-methylphenyl)-5-[(5-phenyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5073476.png)

![2-[2-(4-tert-butyl-2-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene](/img/structure/B5073487.png)

![4-[(E)-2-[2-[(2-chlorophenyl)methoxy]phenyl]-1-cyanoethenyl]benzoic acid](/img/structure/B5073502.png)

![1-(3-Methoxyphenyl)-3-[4-(pyridin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B5073508.png)

![N-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ETHYL]-2-[N-(3-METHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDE](/img/structure/B5073524.png)